Welcome to the BenchChem Online Store!
molecular formula C7H4Cl2N2 B7903616 2-(2,6-Dichloropyridin-3-yl)acetonitrile CAS No. 58596-63-7

2-(2,6-Dichloropyridin-3-yl)acetonitrile

Cat. No. B7903616
M. Wt: 187.02 g/mol
InChI Key: ALHUEZNKFDLZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040708B2

Procedure details

2 g of 2,6-dichloro-3-chloromethyl-pyridine in 8 ml of ethanol at ambient temperature was treated with 0.57 g of NaCN. The resulting brown suspension was refluxed for 2 h. Ethanol was removed by evaporation under reduced pressure and the residue was taken-up in water and ethyl acetate. The aqueous layer was washed twice with ethyl acetate. The organic phases were combined, dried over anhydrous sodium sulphate, filtered and concentrated. 2.05 g of crude 2,6-dichloro-pyridin-3-yl)-acetonitrile was obtained as brown solid which was used in the next step without further purification. 1H-NMR (CDCl3): 7.86 ppm (d, 1H), 7.38 ppm (d, 1H), 3.84 ppm (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8]Cl)=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1.[C-:11]#[N:12].[Na+]>C(O)C>[Cl:1][C:2]1[C:7]([CH2:8][C:11]#[N:12])=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC(=CC=C1CCl)Cl
Name
Quantity
0.57 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown suspension was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by evaporation under reduced pressure
WASH
Type
WASH
Details
The aqueous layer was washed twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
2.05 g of crude 2,6-dichloro-pyridin-3-yl)-acetonitrile was obtained as brown solid which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1CC#N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.